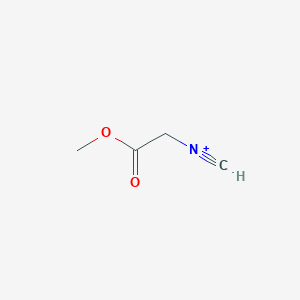
Bis(cyclopentadienyl)ruthenium (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)ruthenium (II), also known as ruthenocene, is an organometallic compound with the formula C10H10Ru. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)ruthenium (II) can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows:
RuCl3+2NaC5H5→Ru(η5−C5H5)2+3NaCl
The reaction is carried out in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)ruthenium (II) often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)ruthenium (II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It can undergo ligand substitution reactions where the cyclopentadienyl rings are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Scientific Research Applications
Bis(cyclopentadienyl)ruthenium (II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: It is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)ruthenium (II) involves its ability to coordinate with various molecular targets, including DNA, proteins, and enzymes. This coordination can disrupt normal cellular processes, leading to its potential use as an anticancer agent. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylcyclopentadienyl)ruthenium (II): Similar in structure but with ethyl groups attached to the cyclopentadienyl rings.
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium (II): Contains a chloride and triphenylphosphine ligands instead of cyclopentadienyl rings.
Uniqueness
Bis(cyclopentadienyl)ruthenium (II) is unique due to its stability and ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C10H10Ru |
|---|---|
Molecular Weight |
231.3 g/mol |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
BKEJVRMLCVMJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)







![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
